3-(3,5-Dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine
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Overview
Description
3-(3,5-Dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine is a synthetic organic compound characterized by the presence of a piperidine ring substituted with dimethyl groups and a difluoropropanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine typically involves multi-step organic reactions. One common method includes the alkylation of 3,5-dimethylpiperidine with a suitable difluoropropanamine precursor under controlled conditions. The reaction may require the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the alkylation process. Solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are often used to dissolve the reactants and control the reaction environment .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)
Substitution: Various nucleophiles such as halides, amines, or thiols.
Major Products Formed
Oxidation: Ketones, Carboxylic acids
Reduction: Amines, Alcohols
Substitution: Substituted amines or other derivatives.
Scientific Research Applications
3-(3,5-Dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The exact mechanism of action of 3-(3,5-Dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The compound’s difluoropropanamine moiety can enhance its binding affinity and selectivity towards these targets, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1-(3,5-Dimethylpiperidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one: Known for its inhibitory effect on platelet aggregation.
4-bromo-2- { [ (3R,5S)-3,5-dimethylpiperidin-1-yl]carbonyl}aniline: Used in experimental pharmacology.
Uniqueness
3-(3,5-Dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine is unique due to its difluoropropanamine moiety, which imparts distinct chemical and biological properties. This structural feature can enhance the compound’s stability, reactivity, and interaction with molecular targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H20F2N2 |
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Molecular Weight |
206.28 g/mol |
IUPAC Name |
3-(3,5-dimethylpiperidin-1-yl)-2,2-difluoropropan-1-amine |
InChI |
InChI=1S/C10H20F2N2/c1-8-3-9(2)5-14(4-8)7-10(11,12)6-13/h8-9H,3-7,13H2,1-2H3 |
InChI Key |
UCVJXPMJBIYNSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN(C1)CC(CN)(F)F)C |
Origin of Product |
United States |
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